

Physical and chemical properties of Ethyl 2-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 2-oxohexanoate

Cat. No.: B1278483

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An In-depth Technical Guide to Ethyl 2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxohexanoate (CAS No. 5753-96-8) is a key alpha-keto ester that serves as a versatile building block in organic synthesis.^[1] Its unique chemical structure, featuring adjacent ketone and ester functional groups, imparts a high degree of reactivity, making it an indispensable intermediate in the pharmaceutical and specialty chemical industries.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-oxohexanoate**, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development.

Physicochemical Properties

Ethyl 2-oxohexanoate is typically a colorless to pale yellow liquid.^[3] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that some variations in reported values, particularly for boiling point, exist in the literature, which may be attributed to different experimental conditions.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O ₃	[3][4]
Molecular Weight	158.19 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	211.7 ± 9.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm ³	[4]
Refractive Index	1.421	[4]
Flash Point	81.3 ± 15.9 °C	[4]
LogP	1.64	[4]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[4]

Solubility and Stability

Property	Description	Source(s)
Solubility	Information not explicitly found, but likely soluble in common organic solvents.	
Stability	Stable under normal conditions.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 2-oxohexanoate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Ethyl 2-oxohexanoate** in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.27-4.37	m	2H	-OCH ₂ CH ₃
2.83	t	2H	-CH ₂ C(=O)-
1.58-1.76	m	2H	-CH ₂ CH ₂ C(=O)-
1.34-1.47	m	5H	-CH ₂ CH ₃ and -CH ₂ CH ₂ CH ₃
0.91-0.98	m	3H	-CH ₂ CH ₃

¹³C NMR Spectroscopy

While a specific experimental ¹³C NMR spectrum for **Ethyl 2-oxohexanoate** was not found, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The carbonyl carbons of the ketone and ester would appear significantly downfield, followed by the carbon of the ethyl ester methylene group. The remaining aliphatic carbons would resonate at higher fields.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Ethyl 2-oxohexanoate** is not readily available. However, based on its functional groups, the IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester group, typically in the region of 1715-1750 cm⁻¹.^{[6][7]} Additionally, C-H stretching vibrations for the aliphatic chain would be observed around 2850-3000 cm⁻¹, and C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region.^[6]

Mass Spectrometry

Detailed mass spectrometry data for **Ethyl 2-oxohexanoate** is not available in the public domain. The fragmentation pattern upon electron ionization would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of Ethyl 2-oxohexanoate

A common method for the synthesis of **Ethyl 2-oxohexanoate** involves the reaction of an organometallic reagent with an appropriate electrophile. A detailed experimental protocol is provided below.^[5]

Reaction:

n-Butylmagnesium bromide + Ethyl oxalyl chloride → **Ethyl 2-oxohexanoate**

Materials and Reagents:

- Magnesium turnings
- Iodine (crystal)
- 1-Bromobutane
- Anhydrous diethyl ether
- Ethyl oxalyl chloride
- Anhydrous Toluene
- Ice bath
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

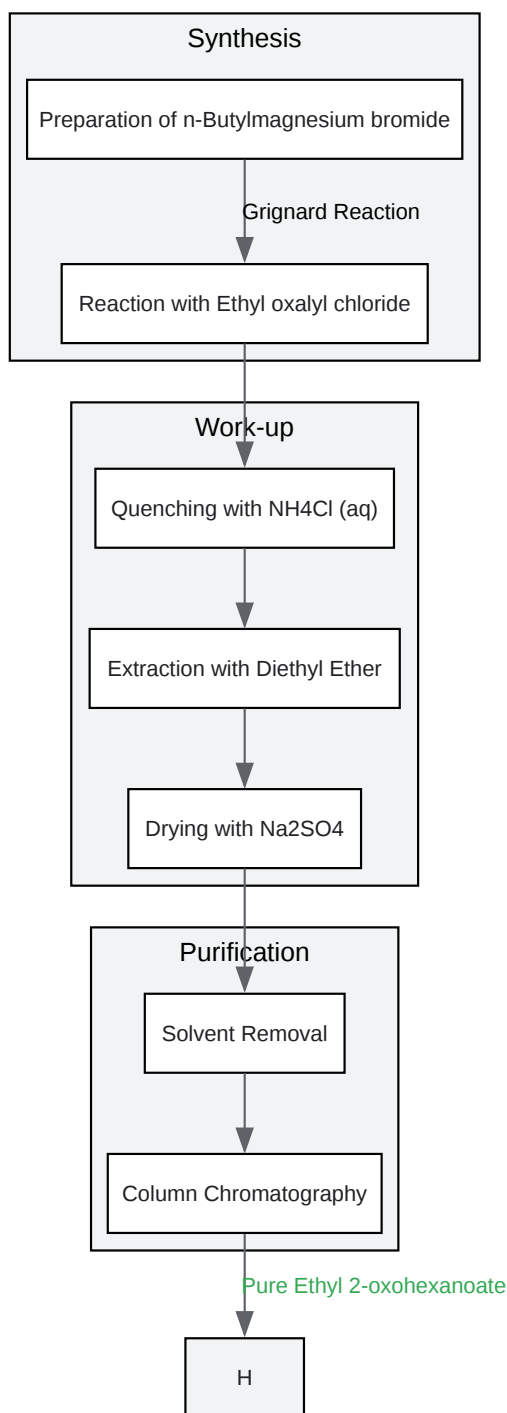
Procedure:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and a small amount of 1-bromobutane in anhydrous diethyl ether. Once the reaction initiates, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with Ethyl Oxalyl Chloride:** Cool the Grignard reagent solution in an ice bath. Dissolve ethyl oxalyl chloride in anhydrous toluene and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.
- **Work-up:** After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure **Ethyl 2-oxohexanoate**.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of **Ethyl 2-oxohexanoate**.

Synthesis and Purification Workflow of Ethyl 2-oxohexanoate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **Ethyl 2-oxohexanoate**.

Applications in Drug Development

Ethyl 2-oxohexanoate is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] The α -keto ester moiety is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities.^{[8][9]}

Role as a Synthetic Intermediate

The reactivity of the two carbonyl groups and the adjacent acidic α -proton allows for a variety of chemical transformations, making **Ethyl 2-oxohexanoate** a versatile starting material for the synthesis of:

- **Heterocyclic compounds:** The dicarbonyl functionality can be utilized in condensation reactions to form various heterocyclic rings, which are common cores in many drug molecules.
- **Chiral α -hydroxy and α -amino acids:** The ketone can be stereoselectively reduced to an alcohol or converted to an amine, providing access to chiral building blocks essential for the synthesis of many pharmaceuticals.^[10]

The α -Keto Ester Motif in Medicinal Chemistry

The α -keto ester functional group is present in a number of biologically active compounds.^[10] This motif can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. While specific examples of marketed drugs directly derived from **Ethyl 2-oxohexanoate** are not readily available, the broader class of α -keto esters is of significant interest in drug discovery for their potential as enzyme inhibitors and receptor modulators.^{[8][9]}

Safety Information

Ethyl 2-oxohexanoate is classified as an irritant, causing skin and serious eye irritation.^[3] It may also cause respiratory irritation.^[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 2-oxohexanoate is a commercially available and synthetically versatile α -keto ester with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined physicochemical properties and reactivity profile make it a valuable tool for medicinal chemists and drug development professionals. Further exploration of the biological activities of derivatives of **Ethyl 2-oxohexanoate** may lead to the discovery of novel therapeutic agents.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. Ethyl 2-oxohexanoate | C₈H₁₄O₃ | CID 10236026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-oxohexanoate | CAS#:5753-96-8 | Chemsrce [chemsrc.com]
- 5. Ethyl 2-oxohexanoate | 5753-96-8 [chemicalbook.com]
- 6. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in functionalization of acyclic α -keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Introducing an α -Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
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